methyl 3-[(4-phenylbutanoyl)amino]benzoate
Overview
Description
Methyl 3-[(4-phenylbutanoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, an amide linkage, and a phenylbutanoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-phenylbutanoyl)amino]benzoate typically involves the following steps:
Formation of the Amide Bond: The starting material, 3-aminobenzoic acid, is reacted with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the amide intermediate.
Esterification: The amide intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-phenylbutanoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Hydrolysis: 3-[(4-phenylbutanoyl)amino]benzoic acid.
Reduction: Methyl 3-[(4-phenylbutyl)amino]benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-[(4-phenylbutanoyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-[(4-phenylbutanoyl)amino]benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in inflammatory pathways. The phenylbutanoyl group can interact with hydrophobic pockets in the target protein, while the benzoate moiety can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the phenylbutanoyl group.
Ethyl 4-aminobenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-aminobenzoate: Similar structure but lacks the phenylbutanoyl group.
Uniqueness
Methyl 3-[(4-phenylbutanoyl)amino]benzoate is unique due to the presence of the phenylbutanoyl group, which imparts specific hydrophobic and steric properties. This makes it particularly useful in applications where interactions with hydrophobic pockets in proteins or materials are important.
Properties
IUPAC Name |
methyl 3-(4-phenylbutanoylamino)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-18(21)15-10-6-11-16(13-15)19-17(20)12-5-9-14-7-3-2-4-8-14/h2-4,6-8,10-11,13H,5,9,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNKLPFYRFEGPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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